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molecular formula C20H16F3NO2 B4331835 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B4331835
M. Wt: 359.3 g/mol
InChI Key: USEFNEAIZMFHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601856B2

Procedure details

Following the procedure of Example 1, tetrahydro-dibenzofuran-2-ylamine (1.0 g, 5.3 mmol), 4-(trifluoromethyl)benzoyl chloride (0.79 mL, 5.3 mmol), and pyridine (1.1 mL, 13 mmol) in acetonitrile (50 mL) provided N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide (1.1 g). MS (ESI) m/z 358 ([M−H]); m/z 360 ([M+H]+).
Name
tetrahydro-dibenzofuran-2-ylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH2:4][CH2:3][CH:2]1[NH2:14].[F:15][C:16]([F:27])([F:26])[C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.N1C=CC=CC=1>C(#N)C>[CH:1]1[C:9]2[C:8]3[CH2:10][CH2:11][CH2:12][CH2:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[NH:14][C:21](=[O:22])[C:20]1[CH:24]=[CH:25][C:17]([C:16]([F:15])([F:26])[F:27])=[CH:18][CH:19]=1

Inputs

Step One
Name
tetrahydro-dibenzofuran-2-ylamine
Quantity
1 g
Type
reactant
Smiles
C1C(CCC=2OC3=C(C21)C=CC=C3)N
Step Two
Name
Quantity
0.79 mL
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)CCCC3)NC(C3=CC=C(C=C3)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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